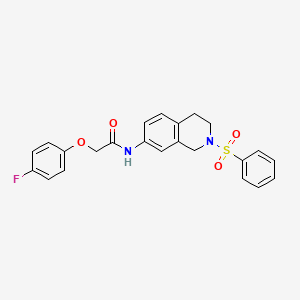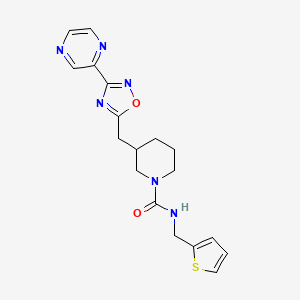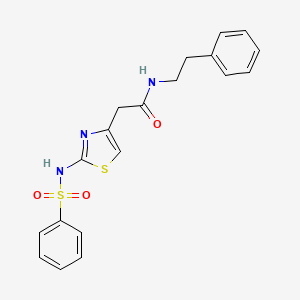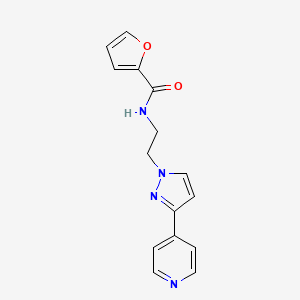![molecular formula C22H18ClN5OS B2456539 (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanon CAS No. 873856-83-8](/img/structure/B2456539.png)
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18ClN5OS and its molecular weight is 435.93. The purity is usually 95%.
BenchChem offers high-quality (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Verbindungen
Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre anti-tuberkulären Eigenschaften untersucht . Die inhibitorischen Konzentrationen dieser neu synthetisierten Moleküle wurden mit Standard-Referenzmedikamenten verglichen, und es wurde festgestellt, dass neue Benzothiazol-Derivate eine bessere Hemmwirkung gegen M. tuberculosis zeigten.
Antioxidative Aktivität
Thiazol-Derivate, einschließlich derer mit einer Benzothiazol-Einheit, wurden auf ihre antioxidativen Eigenschaften untersucht . Diese Verbindungen können dazu beitragen, den Körper vor Schäden zu schützen, die durch schädliche Moleküle, sogenannte freie Radikale, verursacht werden .
Analgetische und entzündungshemmende Aktivität
Thiazol-Derivate wurden auch als analgetische (schmerzlindernde) und entzündungshemmende Eigenschaften gefunden . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Schmerzen und Entzündungen gekennzeichnet sind .
Antimikrobielle und antimykotische Aktivität
Verbindungen, die einen Thiazolring enthalten, wurden als antimikrobielle und antimykotische Aktivitäten gefunden . Dies macht sie möglicherweise nützlich bei der Behandlung verschiedener Infektionen .
Antivirale Aktivität
Thiazol-Derivate wurden als antivirale Eigenschaften gefunden . Dies macht sie möglicherweise nützlich bei der Behandlung von Virusinfektionen .
Antitumor- und zytotoxische Aktivität
Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre Antitumor- und zytotoxischen Aktivitäten untersucht . Diese Verbindungen haben potente Wirkungen auf verschiedene Arten von Krebszellen gezeigt .
Neuroprotektive Aktivität
Thiazol-Derivate wurden als neuroprotektive Eigenschaften gefunden . Dies macht sie möglicherweise nützlich bei der Behandlung von neurodegenerativen Erkrankungen .
Diuretische Aktivität
Thiazol-Derivate wurden als diuretische Eigenschaften gefunden . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Flüssigkeitsansammlung gekennzeichnet sind .
Wirkmechanismus
Target of Action
tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium.
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been associated with various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These pathways may be involved in the synthesis of the compound and could potentially be affected by its presence.
Result of Action
tuberculosis , suggesting that they may induce cellular changes that inhibit the growth of this bacterium.
Eigenschaften
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-15-4-3-5-16(14-15)27-10-12-28(13-11-27)22(29)20-19(24-8-9-25-20)21-26-17-6-1-2-7-18(17)30-21/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTBNIWZTIVMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2456456.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2456457.png)





![3-[(4-chlorophenyl)sulfanyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2456469.png)
![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2456474.png)
![6-Chloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2456475.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456476.png)

![5-amino-N-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2456478.png)
![[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate](/img/structure/B2456479.png)
